molecular formula C7H16N2O B7985897 2-((R)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

2-((R)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Cat. No.: B7985897
M. Wt: 144.21 g/mol
InChI Key: LUISJMMBMOJTHP-SSDOTTSWSA-N
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Description

2-(®-3-Methoxy-pyrrolidin-1-yl)-ethylamine is an organic compound that belongs to the class of amines It features a pyrrolidine ring substituted with a methoxy group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-3-Methoxy-pyrrolidin-1-yl)-ethylamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 4-chlorobutyronitrile, in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable leaving group.

    Attachment of the Ethylamine Chain: The ethylamine chain can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for 2-(®-3-Methoxy-pyrrolidin-1-yl)-ethylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(®-3-Methoxy-pyrrolidin-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(®-3-Methoxy-pyrrolidin-1-yl)-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.

    Industry: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(®-3-Methoxy-pyrrolidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(®-3-Hydroxy-pyrrolidin-1-yl)-ethylamine: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(®-3-Methoxy-pyrrolidin-1-yl)-propylamine: Similar structure but with a propylamine chain instead of an ethylamine chain.

Uniqueness

2-(®-3-Methoxy-pyrrolidin-1-yl)-ethylamine is unique due to the presence of the methoxy group and the specific configuration of the pyrrolidine ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of 2-(®-3-Methoxy-pyrrolidin-1-yl)-ethylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(3R)-3-methoxypyrrolidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUISJMMBMOJTHP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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